![molecular formula C17H15BrFN3O3 B11111714 N-{2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B11111714.png)
N-{2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-4-fluorobenzamide
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Overview
Description
N-{2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-4-fluorobenzamide is a complex organic compound with the molecular formula C17H15BrFN3O3 and a molecular weight of 408.23 g/mol This compound is known for its unique structure, which includes a brominated methoxybenzylidene group, a hydrazino linkage, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-4-fluorobenzamide typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with hydrazine derivatives, followed by acylation with 4-fluorobenzoyl chloride. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The hydrazino linkage can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Products include 5-bromo-2-methoxybenzoic acid.
Reduction: Products include 2-(5-bromo-2-methoxyphenyl)ethylamine.
Substitution: Products vary depending on the nucleophile used, such as 5-thio-2-methoxybenzylidene derivatives.
Scientific Research Applications
N-{2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-4-fluorobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(5-BROMO-2-METHOXYBENZYLIDENE)HYDRAZINO)-2-OXOETHYL)-4-METHYLBENZAMIDE: Similar structure but with a methyl group instead of a fluorine atom.
2-{[(2E)-2-(5-BROMO-2-METHOXYBENZYLIDENE)HYDRAZINOACETYL]AMINO}-N-(4-BROMOPHENYL)BENZAMIDE: Contains additional bromine atoms and a different acyl group.
Uniqueness
N-{2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which can impart distinct electronic properties and enhance its biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H15BrFN3O3 |
---|---|
Molecular Weight |
408.2 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C17H15BrFN3O3/c1-25-15-7-4-13(18)8-12(15)9-21-22-16(23)10-20-17(24)11-2-5-14(19)6-3-11/h2-9H,10H2,1H3,(H,20,24)(H,22,23)/b21-9+ |
InChI Key |
HLTDXKCSGSAZPT-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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